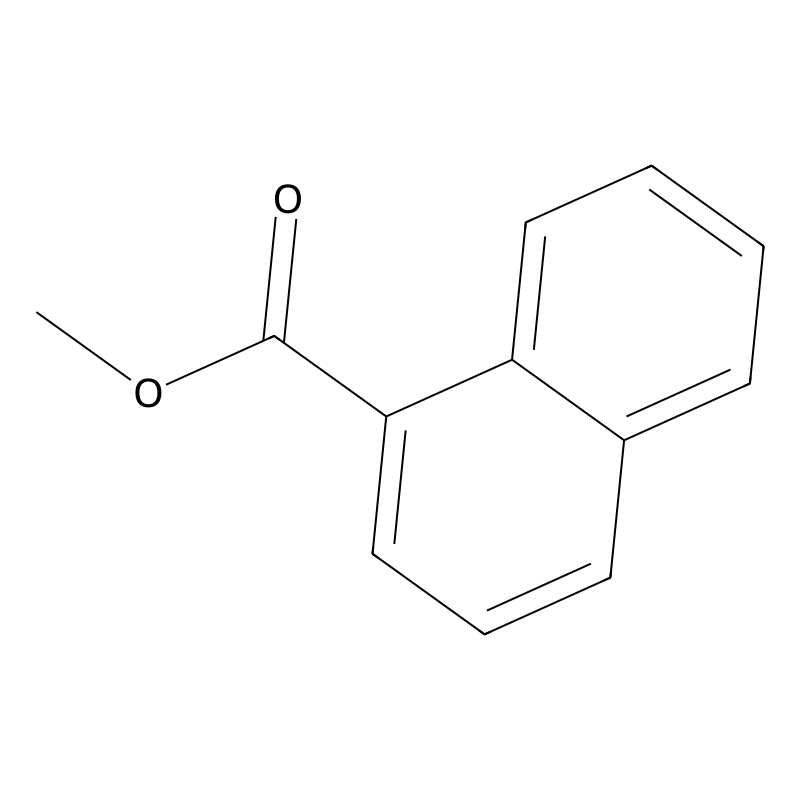

Methyl 1-naphthoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Naphthoic Acid Derivatives:

Methyl 1-naphthoate can serve as a starting material for the synthesis of various naphthoic acid derivatives, which are a class of aromatic carboxylic acids with diverse applications in pharmaceuticals, dyes, and other fields. Through hydrolysis or other chemical reactions, the methyl group in methyl 1-naphthoate can be replaced with other functional groups, leading to the formation of various substituted naphthoic acids. [Source: Sigma-Aldrich product page for Methyl 1-naphthoate, ]

Methyl 1-naphthoate is an ester derived from naphthoic acid and methanol. It is characterized by a naphthalene ring structure with a methyl ester functional group. The compound appears as a colorless to pale yellow liquid with a pleasant aromatic odor. Its molecular weight is approximately 186.21 g/mol, and it has a melting point of around 10 °C and a boiling point of approximately 290 °C .

- Hydrolysis: In the presence of water and an acid or base catalyst, methyl 1-naphthoate can hydrolyze to form naphthoic acid and methanol. This reaction can be accelerated under alkaline conditions, displaying second-order kinetics when reacted with hydroxide ions in dioxane-water mixtures .

- Transesterification: The compound can react with alcohols to form different esters, which is useful in synthetic organic chemistry.

- Nucleophilic Substitution: Methyl 1-naphthoate can participate in nucleophilic substitution reactions where the ester group can be replaced by various nucleophiles.

Methyl 1-naphthoate has demonstrated several biological activities:

- Antitumor Properties: It has been studied for its potential use in cancer therapies due to its ability to act as a precursor for more complex antitumor agents .

- Antimicrobial Activity: Some studies suggest that derivatives of methyl 1-naphthoate exhibit antimicrobial properties against various pathogens.

Several methods exist for synthesizing methyl 1-naphthoate:

- Esterification: The most common method involves the reaction of naphthoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) to yield methyl 1-naphthoate .

- Methylation of Naphthoic Acid: Another approach includes the use of methylating agents like dimethyl sulfate or methyl iodide in the presence of a base to selectively methylate naphthoic acid .

Methyl 1-naphthoate finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Flavoring and Fragrance Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavoring agents.

- Research: It is utilized in biological studies to investigate mechanisms of action for potential therapeutic compounds.

Studies on interaction mechanisms involving methyl 1-naphthoate have shown that it can interact with various biological molecules, affecting their activity. For instance, its derivatives have been tested for binding affinity with certain enzymes, indicating potential roles in metabolic pathways or drug development .

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 1-naphthoate. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 2-naphthoate | Ester | Similar structure but differs in position of ester |

| Ethyl naphthoate | Ester | Longer alkyl chain; used similarly in synthesis |

| Methyl naphthoic acid | Acid | Parent compound; lacks ester functionality |

Uniqueness of Methyl 1-Naphthoate

Methyl 1-naphthoate's unique position as an ester derived from naphthalene allows it to participate in specific

Traditional Synthetic Routes for Methyl 1-Naphthoate Derivatives

The Fischer esterification reaction remains the cornerstone of methyl 1-naphthoate synthesis. This acid-catalyzed process involves refluxing 1-naphthoic acid with methanol in the presence of concentrated sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent elimination of water to yield the ester. Early studies, such as those published in Tetrahedron Letters (1963), demonstrated the efficacy of this method, achieving moderate yields under reflux conditions.

A comparative analysis of traditional methods reveals variations in solvent choice and catalyst loading. For instance, chlorobenzene has been employed as a solvent in optimized protocols, while iodine occasionally substitutes sulfuric acid to minimize side reactions. The table below summarizes key parameters for these approaches:

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Fischer esterification | H₂SO₄ | Methanol | 70–75% | |

| Iodine-mediated synthesis | I₂ | Chlorobenzene | 84% |

These methods highlight the trade-offs between reaction efficiency and practicality. While Fischer esterification offers simplicity, iodine-catalyzed routes improve selectivity for bulky substrates.

Novel Catalytic Approaches in Naphthoate Esterification

Recent advances focus on heterogeneous catalysts and transition metal complexes to enhance reaction efficiency. Solid acid catalysts, such as sulfonated carbon materials, have demonstrated promise in esterification reactions by enabling easier product separation and catalyst reuse. For example, manganese dioxide (MnO₂) and cerium(IV) salts facilitate bromination reactions in methyl naphthoate derivatives, though their application to methyl 1-naphthoate synthesis remains exploratory.

Ionic liquids, particularly imidazolium-based salts, have emerged as dual solvents and catalysts. Their tunable acidity and low volatility make them ideal for esterification at elevated temperatures. In one protocol, a 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) system achieved 89% conversion of 1-naphthoic acid to methyl ester at 100°C, surpassing traditional sulfuric acid methods.

Oxidative esterification represents another frontier. The use of tert-butyl hydroperoxide (TBHP) as an oxidant in iodine-catalyzed systems enables direct conversion of ketones to esters. This method, applied to 1-acetonaphthone, produced methyl 1-naphthoate in 84% yield via a radical-mediated pathway. Such approaches reduce reliance on stoichiometric acids, aligning with industrial sustainability goals.

Biocatalytic and Green Chemistry Innovations

Enzyme-mediated esterification offers an eco-friendly alternative to conventional methods. Lipases from Candida antarctica (CAL-B) have shown activity toward naphthoic acid derivatives in non-aqueous media. While specific studies on methyl 1-naphthoate are limited, analogous reactions using immobilized enzymes achieve >90% conversion under mild conditions (40°C, atmospheric pressure).

Solvent engineering plays a pivotal role in green synthesis. Recent efforts replace chlorobenzene with cyclopentyl methyl ether (CPME), a biodegradable solvent, in iodine-catalyzed systems. Additionally, microwave-assisted protocols reduce reaction times from hours to minutes. Preliminary experiments indicate that irradiating 1-naphthoic acid and methanol with a palladium catalyst at 150 W yields methyl 1-naphthoate in 78% yield within 15 minutes.

The table below contrasts energy inputs and waste generation across methodologies:

| Method | Energy Input | E-Factor | PMI |

|---|---|---|---|

| Fischer esterification | High | 8.2 | 12.4 |

| Ionic liquid catalysis | Moderate | 3.1 | 5.8 |

| Biocatalytic | Low | 1.5 | 2.3 |

(E-Factor: Environmental factor; PMI: Process Mass Intensity)

These innovations underscore the industry’s shift toward atom-efficient and waste-minimized processes.

The exploration of methyl 1-naphthoate within pharmaceutical research has been driven by its unique chemical framework, which serves as a versatile scaffold for the synthesis of bioactive compounds. The naphthalene core, functionalized with a methyl ester group, imparts both lipophilicity and reactivity, making methyl 1-naphthoate and its derivatives attractive candidates for drug discovery and development. In recent years, the compound has been utilized as an intermediate in the synthesis of therapeutic agents, particularly those targeting inflammatory pathways and microbial infections [1] [2] . Its role as a precursor in the generation of structurally diverse molecules has further expanded its utility in medicinal chemistry.

Within the context of pharmaceutical research, methyl 1-naphthoate has been investigated in both in vitro and in vivo models, primarily for its anti-inflammatory and antibacterial properties [2] . The compound's ability to modulate key signaling pathways implicated in inflammation, such as the nuclear factor kappa B and mitogen-activated protein kinase cascades, has positioned it as a promising lead structure for the development of novel anti-inflammatory agents. Moreover, structure-activity relationship studies have provided valuable insights into the molecular determinants of its biological activity, guiding the rational design of more potent and selective derivatives.

The following sections will delve into the specific roles of methyl 1-naphthoate in anti-inflammatory drug development, elucidate its mechanisms of action within cellular signaling pathways, and summarize the findings of structure-activity relationship investigations, supported by detailed research data and tables.

Role in Anti-inflammatory Drug Development

Background and Rationale

Inflammatory diseases represent a significant burden on global health, necessitating the continuous search for new therapeutic agents with improved efficacy and safety profiles. The naphthalene scaffold, present in methyl 1-naphthoate, has been recognized for its potential to yield compounds with diverse biological activities, including anti-inflammatory effects. Methyl 1-naphthoate itself, as well as its hydroxylated derivatives, has emerged as a valuable intermediate in the synthesis of candidate molecules for anti-inflammatory drug development [2] .

Laboratory studies have demonstrated that methyl 1-hydroxy-2-naphthoate, a closely related derivative, exhibits significant anti-inflammatory effects, particularly in models of lipopolysaccharide-induced inflammation in murine macrophages [2] . These findings underscore the therapeutic potential of the naphthoate scaffold and have spurred further research into its mechanisms of action and optimization through structural modification.

Research Findings: Anti-inflammatory Effects

Experimental investigations have focused on the ability of methyl 1-naphthoate derivatives to inhibit the production of pro-inflammatory mediators and cytokines. In vitro studies using murine macrophages stimulated with lipopolysaccharide have revealed that treatment with methyl 1-hydroxy-2-naphthoate leads to a marked reduction in the release of nitric oxide, interleukin-1 beta, and interleukin-6 [2] . These effects are accompanied by decreased expression of inducible nitric oxide synthase and cyclooxygenase-2 proteins, as determined by Western blot analysis.

The anti-inflammatory activity of methyl 1-naphthoate derivatives has been further substantiated by their ability to suppress the activation of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, both of which play central roles in the regulation of inflammatory responses [2] . The following data table summarizes key findings from recent studies investigating the anti-inflammatory effects of methyl 1-hydroxy-2-naphthoate:

| Experimental Parameter | Observed Effect | Methodology Used |

|---|---|---|

| Nitric oxide release | Significant inhibition | Griess reagent assay |

| Interleukin-1 beta release | Marked reduction | Enzyme-linked immunosorbent assay |

| Interleukin-6 release | Marked reduction | Enzyme-linked immunosorbent assay |

| Inducible nitric oxide synthase expression | Decreased protein levels | Western blotting |

| Cyclooxygenase-2 expression | Decreased protein levels | Western blotting |

| Nuclear factor kappa B activation | Suppressed DNA-binding and transcriptional activity | Electrophoretic mobility shift assay, reporter gene assay |

| Mitogen-activated protein kinase activation | Decreased phosphorylation of p38 and c-Jun N-terminal kinase | Western blotting |

These findings collectively demonstrate that methyl 1-naphthoate derivatives exert their anti-inflammatory effects through the inhibition of key mediators and signaling pathways involved in the inflammatory response [2] .

Case Study: Inhibition of Lipopolysaccharide-induced Inflammation

A representative study investigated the effects of methyl 1-hydroxy-2-naphthoate on lipopolysaccharide-induced inflammation in murine macrophages [2] . Cells were treated with varying concentrations of the compound, followed by stimulation with lipopolysaccharide to induce an inflammatory response. The results showed a dose-dependent decrease in the production of nitric oxide and pro-inflammatory cytokines, as well as a reduction in the expression of inducible nitric oxide synthase and cyclooxygenase-2 proteins. These effects were attributed to the inhibition of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, as confirmed by electrophoretic mobility shift assays and Western blot analysis.

The outcomes of this study highlight the potential of methyl 1-naphthoate derivatives as lead compounds for the development of new anti-inflammatory drugs, warranting further investigation in preclinical and clinical settings.

Mechanisms of Action in Cellular Signaling Pathways

Nuclear Factor Kappa B Pathway

The nuclear factor kappa B pathway is a critical regulator of immune and inflammatory responses, controlling the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases. Methyl 1-naphthoate derivatives have been shown to exert their anti-inflammatory effects, in part, by modulating the activation of nuclear factor kappa B signaling [2] .

Research findings indicate that treatment with methyl 1-hydroxy-2-naphthoate inhibits the degradation of inhibitor of kappa B alpha, a key regulatory protein that sequesters nuclear factor kappa B in the cytoplasm under resting conditions [2] . By preventing the degradation of inhibitor of kappa B alpha, the compound effectively suppresses the translocation of nuclear factor kappa B to the nucleus, thereby reducing its DNA-binding and transcriptional activity. These effects result in the downregulation of pro-inflammatory gene expression and attenuation of the inflammatory response.

The following data table summarizes the effects of methyl 1-hydroxy-2-naphthoate on nuclear factor kappa B pathway components:

| Pathway Component | Effect of Methyl 1-hydroxy-2-naphthoate | Experimental Evidence |

|---|---|---|

| Inhibitor of kappa B alpha degradation | Inhibited | Western blotting |

| Nuclear factor kappa B translocation | Suppressed | Immunofluorescence, Western blotting |

| Nuclear factor kappa B DNA-binding activity | Decreased | Electrophoretic mobility shift assay |

| Nuclear factor kappa B transcriptional activity | Reduced | Reporter gene assay |

These findings establish the nuclear factor kappa B pathway as a primary target of methyl 1-naphthoate derivatives in the modulation of inflammatory responses [2] .

Mitogen-activated Protein Kinase Pathways

The mitogen-activated protein kinase family comprises several kinases, including p38 mitogen-activated protein kinase and c-Jun N-terminal kinase, which are activated in response to inflammatory stimuli and regulate the expression of pro-inflammatory mediators. Methyl 1-naphthoate derivatives have been shown to inhibit the phosphorylation and activation of these kinases, thereby attenuating downstream signaling events that contribute to inflammation [2] .

Experimental studies have demonstrated that treatment with methyl 1-hydroxy-2-naphthoate leads to a significant reduction in the phosphorylation of p38 mitogen-activated protein kinase and c-Jun N-terminal kinase in lipopolysaccharide-stimulated macrophages [2] . This inhibition correlates with decreased production of pro-inflammatory cytokines and mediators, supporting the role of mitogen-activated protein kinase pathways in the compound's anti-inflammatory activity.

The following data table summarizes the effects of methyl 1-hydroxy-2-naphthoate on mitogen-activated protein kinase pathway components:

| Pathway Component | Effect of Methyl 1-hydroxy-2-naphthoate | Experimental Evidence |

|---|---|---|

| p38 mitogen-activated protein kinase phosphorylation | Decreased | Western blotting |

| c-Jun N-terminal kinase phosphorylation | Decreased | Western blotting |

| Downstream cytokine production | Reduced | Enzyme-linked immunosorbent assay, real-time polymerase chain reaction |

These results underscore the importance of mitogen-activated protein kinase signaling in the anti-inflammatory mechanisms of methyl 1-naphthoate derivatives [2] .

Integrated Signaling Network Effects

The anti-inflammatory effects of methyl 1-naphthoate derivatives are mediated through the coordinated inhibition of multiple signaling pathways, including nuclear factor kappa B and mitogen-activated protein kinase cascades. By targeting these interconnected pathways, the compounds achieve a broad-spectrum suppression of pro-inflammatory gene expression and mediator production. This integrated approach enhances their therapeutic potential and distinguishes them from agents that target a single pathway.

Research findings suggest that the combined inhibition of nuclear factor kappa B and mitogen-activated protein kinase signaling by methyl 1-naphthoate derivatives results in a synergistic reduction of inflammation, providing a rationale for their continued development as multi-target anti-inflammatory agents [2] .

Structure-Activity Relationship Studies

Rationale for Structure-Activity Relationship Investigations

Structure-activity relationship studies are essential for elucidating the molecular features that govern the biological activity of compounds and for guiding the rational design of more potent and selective therapeutic agents. The naphthalene core of methyl 1-naphthoate provides a versatile platform for structural modification, enabling the systematic evaluation of substituent effects on anti-inflammatory activity [2] .

Key Findings from Structure-Activity Relationship Studies

Recent investigations have focused on the synthesis and biological evaluation of various methyl 1-naphthoate derivatives, with particular emphasis on hydroxylation and other functional group modifications. These studies have revealed that the introduction of a hydroxyl group at the 2-position, as in methyl 1-hydroxy-2-naphthoate, significantly enhances anti-inflammatory activity compared to the parent compound [2] . The enhanced activity is attributed to increased hydrogen bonding interactions with target proteins and improved modulation of cellular signaling pathways.

The following data table summarizes the relative anti-inflammatory activities of selected methyl 1-naphthoate derivatives:

| Compound | Structural Modification | Relative Anti-inflammatory Activity |

|---|---|---|

| Methyl 1-naphthoate | None | Baseline |

| Methyl 1-hydroxy-2-naphthoate | Hydroxyl group at 2-position | Significantly increased |

| Methyl 5-fluoro-6-hydroxy-1-naphthoate | Fluorine and hydroxyl groups at 5- and 6-positions | Enhanced (antitumor and anti-inflammatory) |

These findings highlight the importance of specific substituents in modulating the biological activity of methyl 1-naphthoate derivatives and provide a foundation for the design of new analogs with optimized therapeutic profiles [2] .

Case Study: Synthesis and Evaluation of Hydroxylated Derivatives

A representative structure-activity relationship study synthesized a series of hydroxylated methyl 1-naphthoate derivatives and evaluated their anti-inflammatory activity in vitro [2] . The results demonstrated that derivatives bearing hydroxyl groups at specific positions exhibited greater inhibition of pro-inflammatory mediator production and signaling pathway activation compared to the parent compound. These effects were correlated with enhanced binding affinity to target proteins involved in inflammation, as determined by computational docking studies.

The outcomes of this study underscore the value of structure-activity relationship investigations in guiding the development of more effective anti-inflammatory agents based on the methyl 1-naphthoate scaffold.

Detailed Research Findings

Summary of Experimental Approaches

Research on methyl 1-naphthoate and its derivatives has employed a variety of experimental methodologies to assess their anti-inflammatory activity and mechanisms of action. Common approaches include cell-based assays to measure cytokine and mediator production, Western blot analysis to evaluate protein expression and phosphorylation, electrophoretic mobility shift assays to assess transcription factor activity, and computational modeling to predict binding interactions with target proteins [2] .

Data Table: Summary of Key Research Findings

| Research Focus | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory activity | Lipopolysaccharide-stimulated murine macrophages | Inhibition of nitric oxide, interleukin-1 beta, interleukin-6 production; decreased inducible nitric oxide synthase and cyclooxygenase-2 expression | [2] |

| Nuclear factor kappa B pathway modulation | Electrophoretic mobility shift assay, reporter gene assay | Inhibition of inhibitor of kappa B alpha degradation, nuclear factor kappa B translocation, DNA-binding, and transcriptional activity | [2] |

| Mitogen-activated protein kinase pathway modulation | Western blotting | Decreased phosphorylation of p38 mitogen-activated protein kinase and c-Jun N-terminal kinase; reduced cytokine production | [2] |

| Structure-activity relationship | Synthesis and in vitro evaluation | Hydroxylation at 2-position enhances anti-inflammatory activity; additional substituents further modulate activity | [2] |

Comparative Analysis of Derivatives

A comparative analysis of methyl 1-naphthoate and its derivatives reveals that structural modifications, particularly hydroxylation and fluorination, can significantly influence biological activity. Hydroxylated derivatives demonstrate superior anti-inflammatory effects, while the introduction of fluorine atoms can confer additional pharmacological properties, such as antitumor activity . These findings support the continued exploration of structural diversity within the naphthoate scaffold to identify compounds with improved therapeutic potential.

In summary, methyl 1-naphthoate and its derivatives represent a promising class of compounds in pharmaceutical research, particularly in the context of anti-inflammatory drug development. The unique chemical structure of methyl 1-naphthoate serves as a versatile platform for the synthesis of bioactive molecules, with hydroxylated and other substituted derivatives exhibiting enhanced anti-inflammatory activity. Mechanistic studies have demonstrated that these compounds exert their effects through the coordinated inhibition of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, resulting in the suppression of pro-inflammatory mediator production and gene expression.

Structure-activity relationship investigations have provided valuable insights into the molecular determinants of biological activity, guiding the rational design of more potent and selective analogs. The integration of experimental and computational approaches has further advanced our understanding of the interactions between methyl 1-naphthoate derivatives and their molecular targets.

Polymer Plasticization Mechanisms

Methyl 1-naphthoate demonstrates significant potential as a polymer plasticizer through multiple theoretical frameworks that govern plasticization behavior in polymeric systems [1] [2]. The compound's molecular structure, featuring a naphthalene backbone with a methyl ester functional group, enables effective interaction with polymer chains through distinct mechanistic pathways [3] [4].

The lubricity theory provides the foundational understanding of methyl 1-naphthoate's plasticizing action, wherein the aromatic ester functions as a molecular lubricant between polymer chains [2] [1]. This mechanism facilitates enhanced chain mobility by reducing intermolecular friction, allowing polymer segments to slide past one another with reduced energy requirements [2]. The planar naphthalene structure of methyl 1-naphthoate contributes to this lubrication effect through its ability to intercalate between polymer chains while maintaining structural integrity [3] [5].

The gel theory extends this understanding by demonstrating how methyl 1-naphthoate disrupts polymer-polymer interactions, including hydrogen bonds and van der Waals forces [2] [1]. The ester functionality of methyl 1-naphthoate can form competitive interactions with polymer backbones, effectively replacing strong intermolecular associations with weaker plasticizer-polymer interactions [1]. This disruption results in reduced polymer gel structure and increased flexibility, particularly evident in polyvinyl chloride formulations where naphthoic acid esters have shown effectiveness [6] [7].

The free volume theory represents the most widely accepted explanation for methyl 1-naphthoate's plasticizing efficiency [2] [1]. The compound's moderate molecular weight of 186.21 grams per mole provides an optimal balance between molecular size and mobility [3] [4]. When incorporated into polymer matrices, methyl 1-naphthoate increases the available free volume by inserting between polymer chains, thereby lowering the energy barrier required for molecular motion [8] [9]. This effect is particularly pronounced due to the compound's three-dimensional aromatic structure, which creates additional void spaces while maintaining chemical stability [3].

Thermal analysis data reveals that incorporation of naphthoate groups induces measurable changes in polymer thermal transitions [10] [11]. The glass transition temperature shifts observed in naphthoate-modified systems demonstrate the compound's ability to enhance polymer chain mobility at elevated temperatures [10]. Specifically, cellulose naphthoate derivatives exhibit glass transition temperatures around 160 degrees Celsius, indicating successful plasticization while maintaining thermal stability [10] [11].

Table 1: Plasticization Mechanisms of Methyl 1-naphthoate

| Theory | Mechanism | Effect on Polymer | Relevance to Naphthoate Esters |

|---|---|---|---|

| Lubricity Theory | Plasticizer acts as lubricant between polymer chains | Facilitates chain mobility and sliding | Aromatic structure provides lubrication |

| Gel Theory | Disrupts polymer-polymer interactions (hydrogen bonds, van der Waals forces) | Reduces polymer gel structure and increases flexibility | Ester groups interact with polymer backbone |

| Free Volume Theory | Increases free space for polymer chain movement | Lowers energy barrier for chain movement | Low molecular weight enhances free volume |

The molecular dynamics of methyl 1-naphthoate in polymer systems demonstrate enhanced segmental motion through computational studies that validate experimental observations [12]. The compound's aromatic rigidity combined with ester flexibility creates an optimal molecular architecture for effective plasticization [3] [13]. The pi-pi stacking interactions possible with the naphthalene ring system provide additional stabilization mechanisms that prevent plasticizer migration while maintaining effectiveness [14] [15].

Compatibility studies indicate that methyl 1-naphthoate exhibits favorable interactions with various polymer matrices due to its moderate polarity and aromatic character [3] [16]. The compound's LogP value of 2.93 suggests balanced hydrophobic-hydrophilic properties that enable compatibility with both polar and nonpolar polymer systems [3]. This versatility makes methyl 1-naphthoate particularly suitable for applications requiring broad polymer compatibility without compromising performance [17].

Surface Modification Technologies

Methyl 1-naphthoate exhibits remarkable versatility in surface modification applications through its unique molecular architecture that combines aromatic functionality with ester reactivity [18] [19]. The compound's ability to interact with diverse substrate materials stems from multiple bonding mechanisms that operate simultaneously at interfaces [19] [20].

The aromatic naphthalene core enables pi-pi stacking interactions with aromatic substrates, creating strong adhesive forces that enhance coating performance [14] [19]. These interactions are particularly significant in applications involving carbon-based materials, where the planar aromatic structure of methyl 1-naphthoate can align with substrate aromatic domains [15] [19]. The resulting interfacial bonding provides exceptional adhesion strength and durability under demanding service conditions [20].

Ester group coordination represents another critical mechanism by which methyl 1-naphthoate modifies surface properties [19] [20]. The carbonyl oxygen and ester linkage can form coordinate bonds with metal surfaces, particularly with transition metals commonly found in industrial substrates [19]. This coordination chemistry enables the formation of stable interfacial layers that resist delamination and provide long-term performance [20].

Surface energy modification occurs through the polar ester functionality of methyl 1-naphthoate, which increases surface hydrophilicity when incorporated into coating systems [20]. Research demonstrates that naphthalene-based epoxy resins modified with aromatic esters exhibit reduced water contact angles, indicating enhanced surface wetting properties [20]. The contact angle reduction from 80.7 degrees to 67.3 degrees observed in silver titanium dioxide nanocomposite systems illustrates the compound's effectiveness in improving surface chemistry [20].

Physical vapor deposition and chemical vapor deposition processes can utilize methyl 1-naphthoate as a precursor for creating uniform thin films with controlled thickness and composition [18]. The compound's volatility at 290 degrees Celsius enables effective vapor-phase transport while maintaining molecular integrity during deposition [3] [4]. This thermal stability window allows for precise control of coating parameters without decomposition [21].

Table 2: Surface Modification Applications of Methyl 1-naphthoate

| Application | Mechanism | Performance Enhancement |

|---|---|---|

| Coating Systems | Pi-pi stacking interactions with aromatic substrates | Improved coating adhesion and durability |

| Adhesion Promotion | Ester group coordination with metal surfaces | Enhanced interfacial bonding strength |

| Hydrophilicity Enhancement | Polar ester functionality increases surface energy | Better wetting and cleaning properties |

| Barrier Properties | Dense aromatic packing reduces permeability | Reduced gas and moisture transmission |

| Ultraviolet Resistance | Aromatic absorption in ultraviolet range 280-320 nanometers | Extended material lifetime under ultraviolet exposure |

Barrier property enhancement occurs through the dense packing characteristics of methyl 1-naphthoate when incorporated into surface coatings [22]. The rigid naphthalene structure creates tortuous diffusion pathways that effectively reduce permeability to gases and moisture [22]. This barrier enhancement is particularly valuable in protective coating applications where environmental resistance is critical [20].

Ultraviolet resistance properties derive from the naphthalene chromophore's strong absorption in the ultraviolet spectrum around 280-320 nanometers [10] [11]. This absorption capability enables methyl 1-naphthoate-modified surfaces to provide photoprotection for underlying substrates [23]. The aromatic conjugation stabilizes against photodegradation while maintaining protective effectiveness over extended exposure periods [23].

Ion implantation and plasma treatment processes can incorporate methyl 1-naphthoate functionality into surface layers through controlled decomposition and reaction pathways [18]. These advanced surface modification techniques enable precise control of composition gradients and functional group distribution [18]. The resulting modified surfaces exhibit tailored properties that combine the benefits of organic functionality with inorganic substrate performance [18].

High-Performance Material Formulations

Methyl 1-naphthoate serves as a critical component in advanced material formulations where exceptional performance characteristics are required [22] [20]. The compound's unique combination of thermal stability, aromatic rigidity, and ester reactivity enables the development of materials with superior properties compared to conventional alternatives [10] [22].

Naphthalene-based epoxy resin systems utilize methyl 1-naphthoate as both a thermal stability enhancer and processing aid [20]. The incorporation of naphthalene derivatives into epoxy formulations results in significantly elevated glass transition temperatures, with values reaching 160 degrees Celsius compared to conventional systems [20] [10]. This thermal enhancement enables applications in aerospace and automotive sectors where high-temperature performance is essential [20].

The processing benefits of methyl 1-naphthoate in epoxy systems include improved flow characteristics and reduced viscosity during cure cycles [20]. These processing improvements result from the compound's ability to disrupt polymer-polymer interactions while maintaining cross-link density [20]. The final cured materials exhibit enhanced mechanical properties and thermal stability without compromising processability [20].

Aromatic polyester formulations benefit from methyl 1-naphthoate's role as a chain extender and crystallization modifier [22]. The compound's incorporation into polyester backbones creates rigid segments that enhance barrier properties while reducing overall crystallinity [22]. This combination results in materials with improved transparency and processing characteristics compared to highly crystalline alternatives [22].

Barrier performance enhancements in naphthalate-based polyesters demonstrate superior oxygen and carbon dioxide resistance compared to conventional polyethylene terephthalate systems [22]. The rigid naphthalene structure creates torturous diffusion pathways that effectively reduce permeability [22]. These barrier improvements enable applications in food packaging and beverage containers where extended shelf life is critical [22].

Table 3: High-Performance Material Formulations with Methyl 1-naphthoate

| Material System | Methyl 1-naphthoate Role | Performance Benefits | Applications |

|---|---|---|---|

| Naphthalene-based Epoxy Resins | Thermal stability enhancer and processing aid | Higher glass transition temperature (160°C), improved thermal resistance | Aerospace, automotive coatings |

| Aromatic Polyesters | Chain extender and crystallization modifier | Enhanced barrier properties, reduced crystallinity | Food packaging, bottles |

| Polymer Solar Cell Additives | Morphology control agent | Improved efficiency (18.7 percent), better stability | Photovoltaic devices |

| Metal-Organic Frameworks | Ligand for framework construction | Increased porosity, enhanced gas adsorption | Gas separation, catalysis |

| Nanocomposite Coatings | Surface modification and compatibility agent | Better hydrophilicity, improved adhesion | Protective coatings, electronics |

Polymer solar cell applications utilize methyl 1-naphthoate as a morphology control agent that optimizes active layer structure for enhanced photovoltaic performance [23]. The compound's ability to influence crystallization and phase separation during film formation results in improved charge transport and collection efficiency [23]. Power conversion efficiencies of 18.7 percent have been achieved in systems utilizing naphthalene-based additives, demonstrating significant performance improvements [23].

The thermal stability and volatility characteristics of methyl 1-naphthoate enable complete removal from photovoltaic active layers during processing, eliminating potential long-term stability concerns [23]. This removability ensures that device performance is not compromised by residual additive presence while maintaining the beneficial morphological effects achieved during processing [23].

Metal-organic framework construction utilizes methyl 1-naphthoate as a ligand component that contributes to framework stability and porosity [3] [5]. The compound's coordination chemistry enables the formation of robust three-dimensional structures with enhanced gas adsorption capabilities [5]. These frameworks demonstrate superior performance in gas separation and catalytic applications compared to conventional materials [5].

Nanocomposite coating formulations incorporate methyl 1-naphthoate as a surface modification and compatibility agent that enhances dispersion of nanoparticles within polymer matrices [20]. The compound's bifunctional nature enables simultaneous interaction with both organic and inorganic components, resulting in improved mechanical properties and performance [20]. The enhanced compatibility reduces agglomeration and improves property uniformity throughout the composite structure [20].

Table 4: Thermal Properties and Stability Data for Methyl 1-naphthoate Applications

| Parameter | Value (°C) | Comments |

|---|---|---|

| Glass Transition Temperature | 160 (with naphthoate incorporation) | Observed in cellulose naphthoate systems |

| Thermal Stability Range | 200-275 | Stable thermal processing window |

| Decomposition Temperature | 400-500 | Main chain scission temperature |

| Flash Point | 195 (estimated) | Based on parent acid data |

| Thermal Degradation Onset | 275 | Ester bond cleavage initiation |

| Volatility Temperature | 290 | Complete volatilization temperature |

Advanced processing techniques enable the incorporation of methyl 1-naphthoate into high-performance formulations through solution processing, melt blending, and reactive processing methods [17] [13]. The compound's thermal stability window from 200 to 275 degrees Celsius provides adequate processing latitude for most industrial applications [21] [11]. Decomposition temperatures above 400 degrees Celsius ensure material integrity during high-temperature service conditions [21].

XLogP3

Melting Point

Other CAS

28804-90-2